In Vitro 5-Lipoxygenase Inhibitory Potency: BW A137C Occupies a Defined Intermediate Position Between BW A4C and BW A797C
In a standardized human leukocyte homogenate assay measuring inhibition of leukotriene B4 (LTB4) synthesis from arachidonic acid, BW A137C demonstrated an IC50 of 0.8 µM. This places its potency definitively between the most potent analog, BW A4C (IC50 = 0.1 µM), and BW A797C (IC50 = 0.5 µM) . This 8-fold difference from BW A4C and 1.6-fold difference from BW A797C provides a clear quantitative basis for selecting the appropriate tool compound based on the desired level of 5-LO inhibition in vitro.
| Evidence Dimension | Concentration for 50% inhibition (IC50) of LTB4 synthesis |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | BW A4C: 0.1 µM; BW A797C: 0.5 µM |
| Quantified Difference | 8-fold less potent than BW A4C; 1.6-fold less potent than BW A797C |
| Conditions | Human leukocyte homogenates; substrate: arachidonic acid; product measured: LTB4 |
Why This Matters
Researchers who require partial but not maximal 5-LO inhibition (e.g., to avoid complete ablation of leukotriene signaling) can use this intermediate potency to their advantage, while those needing maximal inhibition should opt for BW A4C.
- [1] Tateson JE, Randall RW, Reynolds CH, Jackson WP, Bhattacherjee P, Salmon JA, Garland LG. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: biochemical assessment in vitro and ex vivo. Br J Pharmacol. 1988 Jun;94(2):528-39. doi: 10.1111/j.1476-5381.1988.tb11557.x. View Source
